molecular formula C11H17N3O B2682471 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide CAS No. 1286705-13-2

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide

Cat. No.: B2682471
CAS No.: 1286705-13-2
M. Wt: 207.277
InChI Key: AJZGZKGHBHFQNJ-UHFFFAOYSA-N
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Description

“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature . They show both acidic and basic properties, which makes them versatile in chemical synthesis .

Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide, such as imidazoline derivatives, have been studied for their corrosion inhibition properties. Cruz, Martinez, Genescà, and García-Ochoa (2004) investigated the electrochemical behavior of imidazoline and its precursors in acid media, revealing imidazoline as an efficient corrosion inhibitor due to its active sites and plane geometry, which promotes coordination with metal surfaces (Cruz et al., 2004).

Catalysis in Organic Synthesis

N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, have demonstrated efficiency as catalysts in transesterification and acylation reactions. Grasa, Gueveli, Singh, and Nolan (2003) found that NHC catalysts facilitate the transformation of esters and alcohols under mild conditions, highlighting the versatile role of imidazole derivatives in organic synthesis (Grasa et al., 2003).

DNA Binding for Therapeutic Applications

Pyrrole-imidazole (Py-Im) polyamides, closely related in function to the target compound, are explored for their ability to bind specifically to DNA sequences. Liu and Kodadek (2009) studied the cellular permeability of these polyamides, revealing that modifications in the linker structure could significantly enhance their ability to enter cells, a crucial factor for their use in gene regulation therapies (Liu & Kodadek, 2009).

Material Science and Polymer Chemistry

Imidazole-based polyamides have been synthesized and characterized for their potential in material science. Bouck and Rasmussen (1993) synthesized polyamides from imidazole dicarboxylic acid and aliphatic diamines, noting their amorphous nature, good thermal stability, and solubility in various solvents, indicating their utility in creating advanced materials (Bouck & Rasmussen, 1993).

Drug Design and Medicinal Chemistry

In the context of medicinal chemistry, imidazole derivatives have been investigated for their pharmacological properties. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating their potential as selective class III agents for cardiac electrophysiological activity, illustrating the diverse pharmacological applications of imidazole derivatives (Morgan et al., 1990).

Future Directions

Imidazole and its derivatives continue to be a focus in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the development of novel imidazole derivatives and their potential applications in various fields.

Mechanism of Action

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-4-5-11(15)13-7-9-14-8-6-12-10(14)2/h3,6,8H,1,4-5,7,9H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZGZKGHBHFQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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